Enkephalin, met(2)-pronh2(5)(N(1.5)-glucopyranosyl)
Overview
Description
Enkephalin, met(2)-pronh2(5)(N(1.5)-glucopyranosyl) is a synthetic derivative of enkephalins, which are endogenous opioid peptides. Enkephalins play a crucial role in modulating pain, reward, and stress responses in the body. This particular compound is designed to enhance the stability and bioavailability of enkephalins, making it a valuable tool in scientific research and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of enkephalin, met(2)-pronh2(5)(N(1.5)-glucopyranosyl) involves several steps, including peptide synthesis and glycosylation. The peptide synthesis can be carried out using solid-phase peptide synthesis (SPPS) techniques, where the amino acids are sequentially added to a resin-bound peptide chain. The glycosylation step involves the attachment of a glucopyranosyl group to the peptide, which can be achieved using glycosyl donors and appropriate catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale SPPS and glycosylation processes, with optimization of reaction conditions to ensure high yield and purity. Automation and advanced purification techniques, such as high-performance liquid chromatography (HPLC), would be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Enkephalin, met(2)-pronh2(5)(N(1.5)-glucopyranosyl) can undergo various chemical reactions, including:
Oxidation: Methionine residues in the peptide can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation or cleavage.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Proteolytic enzymes or chemical reagents for peptide bond cleavage and formation.
Major Products
The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as modified peptides with substituted amino acid residues.
Scientific Research Applications
Enkephalin, met(2)-pronh2(5)(N(1.5)-glucopyranosyl) has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis, glycosylation, and peptide stability.
Biology: Investigated for its role in modulating pain, reward, and stress responses in animal models.
Medicine: Potential therapeutic applications in pain management, addiction treatment, and stress-related disorders.
Industry: Utilized in the development of peptide-based drugs and as a reference compound in analytical techniques.
Mechanism of Action
The mechanism of action of enkephalin, met(2)-pronh2(5)(N(1.5)-glucopyranosyl) involves binding to opioid receptors in the central nervous system. This binding activates intracellular signaling pathways that modulate neurotransmitter release, leading to analgesic, rewarding, and stress-relieving effects. The glucopyranosyl modification enhances the stability and bioavailability of the peptide, allowing for more sustained and potent effects.
Comparison with Similar Compounds
Similar Compounds
Leu-enkephalin: Another endogenous opioid peptide with similar functions but different amino acid sequence.
Met-enkephalin: The unmodified form of the peptide, lacking the glucopyranosyl group.
DAMGO: A synthetic opioid peptide with high affinity for the µ-opioid receptor.
Uniqueness
Enkephalin, met(2)-pronh2(5)(N(1.5)-glucopyranosyl) is unique due to its glucopyranosyl modification, which enhances its stability and bioavailability compared to other enkephalins. This modification allows for more effective and sustained modulation of opioid receptors, making it a valuable tool in both research and potential therapeutic applications.
Properties
IUPAC Name |
(2S)-N-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]pyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H50N6O11S/c1-54-15-13-24(40-32(49)23(37)16-21-9-11-22(44)12-10-21)33(50)38-18-28(45)39-25(17-20-6-3-2-4-7-20)34(51)41-35(52)26-8-5-14-42(26)36-31(48)30(47)29(46)27(19-43)53-36/h2-4,6-7,9-12,23-27,29-31,36,43-44,46-48H,5,8,13-19,37H2,1H3,(H,38,50)(H,39,45)(H,40,49)(H,41,51,52)/t23-,24+,25-,26-,27+,29+,30-,31+,36+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCANYFWGGDUEFG-WJKZGGHHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(=O)C2CCCN2C3C(C(C(C(O3)CO)O)O)O)NC(=O)C(CC4=CC=C(C=C4)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC(=O)[C@@H]2CCCN2[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H50N6O11S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50150342 | |
Record name | Enkephalin, met(2)-pronh2(5)(N(1.5)-glucopyranosyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50150342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
774.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113282-21-6 | |
Record name | Enkephalin, met(2)-pronh2(5)(N(1.5)-glucopyranosyl) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113282216 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Enkephalin, met(2)-pronh2(5)(N(1.5)-glucopyranosyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50150342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.